3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Overview
Description
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a compound known for its significant pharmacological properties, particularly as an opioid receptor antagonist. This compound is structurally related to naltrexone, a well-known medication used in the treatment of opioid and alcohol dependence .
Preparation Methods
The synthesis of 3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves several steps. One common synthetic route includes the cyclopropylmethylation of a morphinan derivative followed by epoxidation and hydroxylation reactions. The reaction conditions typically involve the use of strong bases and oxidizing agents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups, leading to different morphinan derivatives.
Substitution: Substitution reactions, particularly at the cyclopropylmethyl group, can yield a variety of analogs with different pharmacological properties
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically other morphinan derivatives with modified functional groups .
Scientific Research Applications
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor ligands and their interactions.
Biology: This compound is used in research to understand the biological pathways and mechanisms of opioid receptors.
Medicine: It is investigated for its potential use in treating opioid addiction and other conditions related to opioid receptor activity.
Industry: The compound is used in the development of new pharmaceuticals targeting opioid receptors .
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves its binding to opioid receptors, particularly the μ-opioid receptor. By competitively binding to these receptors, it blocks the effects of endogenous opioids, leading to the antagonization of opioid effects such as respiratory depression, euphoria, and drug craving .
Comparison with Similar Compounds
Similar compounds to 3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one include:
Naltrexone: A well-known opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Naloxone: Another opioid receptor antagonist used to reverse opioid overdose.
Buprenorphine: A partial opioid agonist used in the treatment of opioid addiction.
What sets this compound apart is its unique structural modifications, which may offer different pharmacokinetic and pharmacodynamic properties compared to other opioid receptor antagonists .
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2 |
InChI Key |
DQCKKXVULJGBQN-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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